Methyl (R)-6-hydroxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylate hcl

Catalog No.
S13537177
CAS No.
M.F
C11H14ClNO3
M. Wt
243.68 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl (R)-6-hydroxy-1,2,3,4-tetrahydroisoquinolin...

Product Name

Methyl (R)-6-hydroxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylate hcl

IUPAC Name

methyl (1R)-6-hydroxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylate;hydrochloride

Molecular Formula

C11H14ClNO3

Molecular Weight

243.68 g/mol

InChI

InChI=1S/C11H13NO3.ClH/c1-15-11(14)10-9-3-2-8(13)6-7(9)4-5-12-10;/h2-3,6,10,12-13H,4-5H2,1H3;1H/t10-;/m1./s1

InChI Key

HXDVRGIRDFSOGY-HNCPQSOCSA-N

Canonical SMILES

COC(=O)C1C2=C(CCN1)C=C(C=C2)O.Cl

Isomeric SMILES

COC(=O)[C@H]1C2=C(CCN1)C=C(C=C2)O.Cl

Methyl (R)-6-hydroxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylate hydrochloride is a chemical compound with the molecular formula C₁₁H₁₄ClNO₃ and a molecular weight of 243.69 g/mol. It is categorized under the isoquinoline derivatives, which are known for their diverse biological activities. The compound features a tetrahydroisoquinoline core structure, which is modified by a hydroxyl group at the 6-position and a carboxylate ester at the 1-position, making it an interesting target for synthetic and medicinal chemistry .

Typical of esters and alcohols. Key reactions include:

  • Ester Hydrolysis: In the presence of water and an acid or base catalyst, the ester bond can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.
  • Reduction: The hydroxyl group can be further reduced to produce different alcohol derivatives.
  • Acylation: The hydroxyl group can react with acyl chlorides to form new esters.
  • Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

These reactions can be utilized to synthesize various derivatives of this compound for further biological evaluation.

The synthesis of methyl (R)-6-hydroxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylate hydrochloride can be achieved through several methods:

  • Dynamic Kinetic Resolution: This method employs enzymatic catalysis to resolve racemic mixtures into enantiopure forms. It has been successfully applied to synthesize related compounds by utilizing lipases as biocatalysts .
  • Conventional Organic Synthesis: Starting from readily available isoquinoline derivatives, various functional groups can be introduced through standard organic reactions such as alkylation and acylation.
  • Chemoenzymatic Methods: Combining chemical synthesis with enzymatic steps allows for efficient production of chiral intermediates .

Methyl (R)-6-hydroxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylate hydrochloride has potential applications in:

  • Pharmaceutical Development: As a lead compound for developing drugs targeting neurological disorders or cancer therapies.
  • Research: Investigating its effects on neurotransmitter systems or cellular pathways involved in disease mechanisms.

Interaction studies involving methyl (R)-6-hydroxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylate hydrochloride could focus on:

  • Receptor Binding Assays: To determine its affinity for specific neurotransmitter receptors.
  • Cellular Assays: Evaluating its impact on cell viability and proliferation in cancer cell lines.

Such studies are crucial for understanding the pharmacodynamics and potential therapeutic uses of this compound.

Several compounds share structural similarities with methyl (R)-6-hydroxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylate hydrochloride. Here are some notable examples:

Compound NameCAS NumberKey Features
Methyl 6-fluorochroman-2-carboxylate874649-82-8Fluorinated derivative with potential altered biological activity.
Methyl 4-amino-3,4-dihydro-2H-chromene-8-carboxylate238764-30-2Contains an amino group which may enhance biological interactions.
Ethyl 3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate22244-22-0Benzoxazine structure may confer different pharmacological properties.

Uniqueness

Methyl (R)-6-hydroxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylate hydrochloride is unique due to its specific stereochemistry and functional groups that contribute to its distinct biological profile compared to these similar compounds. Its potential neuroprotective and anticancer activities make it a valuable subject for further research in medicinal chemistry .

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

3

Exact Mass

243.0662210 g/mol

Monoisotopic Mass

243.0662210 g/mol

Heavy Atom Count

16

Dates

Modify: 2024-08-10

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